Calcium molybdate

solubility product aqueous stability nuclear waste form

Calcium molybdate (CaMoO₄) is a scheelite-type tetragonal inorganic compound belonging to the alkaline-earth molybdate family. It is characterized by a high melting point of ~965 °C, a density of 4.35 g/mL at 25 °C, and negligible solubility in water (Ksp = 3.16×10⁻⁹ at 298.15 K), dissolving only in concentrated mineral acids.

Molecular Formula CaMoO4-6
Molecular Weight 200.03 g/mol
CAS No. 7789-82-4
Cat. No. B1668224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium molybdate
CAS7789-82-4
SynonymsCalcium molybdate
Molecular FormulaCaMoO4-6
Molecular Weight200.03 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Ca+2].[Mo]
InChIInChI=1S/Ca.Mo.4O/q+2;;4*-2
InChIKeyRKZUBBQQQBQBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water, g/100ml at 25 °C: 0.005 (very poor)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcium Molybdate (CAS 7789-82-4) Procurement Guide: Properties, Comparators, and Selection Rationale


Calcium molybdate (CaMoO₄) is a scheelite-type tetragonal inorganic compound belonging to the alkaline-earth molybdate family [1]. It is characterized by a high melting point of ~965 °C, a density of 4.35 g/mL at 25 °C, and negligible solubility in water (Ksp = 3.16×10⁻⁹ at 298.15 K), dissolving only in concentrated mineral acids [2]. Industrially and scientifically, CaMoO₄ is utilized as a corrosion-inhibiting pigment, a smoke suppressant in PVC, a catalyst precursor, and a scintillator host crystal for radiation detection [3]. Its functional properties are critically dependent on the Ca²⁺ cation, and substitution with other alkaline-earth or transition-metal cations (e.g., Sr, Ba, Zn) yields molybdates with markedly different solubility, electronic, thermal, and ionic transport behavior.

Why In-Class Molybdates Cannot Be Interchanged: The Calcium Molybdate Differentiation Problem


Alkaline-earth molybdates share the scheelite crystal structure, yet the identity of the divalent cation (Ca²⁺ vs. Sr²⁺ vs. Ba²⁺) governs a cascade of property divergences that preclude simple substitution [1]. CaMoO₄ exhibits an aqueous solubility product (Ksp) nearly two orders of magnitude lower than SrMoO₄, dictating fundamentally different leaching behavior in nuclear waste forms and coating longevity [2]. Its electronic band gap of 4.4 eV places it between ZnMoO₄ (4.3 eV) and SrMoO₄ (4.7 eV), affecting luminescence excitation thresholds and scintillation response [3]. Furthermore, CaMoO₄ possesses the lowest oxide-ion conduction activation energy and the highest thermal conductivity among the Ca–Sr–Ba molybdate series, making it the preferred choice for solid-state ionic conductors and high-thermal-load optical hosts [4]. These quantitative differences mean that a procurement decision based on generic 'molybdate' classification alone risks selecting a material with sub-optimal solubility, optical, or transport performance for the intended application.

Calcium Molybdate Comparative Evidence: 5 Quantifiable Differentiation Dimensions vs. SrMoO₄, BaMoO₄, ZnMoO₄, and Na₂MoO₄


Aqueous Solubility Product (Ksp): CaMoO₄ Is 82-Fold Less Soluble Than SrMoO₄

The solubility product (Ksp) of CaMoO₄ at 298.15 K is 3.16×10⁻⁹, compared to 2.58×10⁻⁷ for SrMoO₄ and 3.8×10⁻⁸ for BaMoO₄ [1]. This renders CaMoO₄ approximately 82 times less soluble than SrMoO₄ and 12 times less soluble than BaMoO₄. Sodium molybdate (Na₂MoO₄), by contrast, is highly water-soluble, precluding its use in any application requiring aqueous persistence. The pKsp of CaMoO₄ is 7.84, corresponding to a molar solubility of ~5.62×10⁻⁵ M in pure water at 25 °C . For procurement decisions involving aqueous environments, high-temperature hydrothermal systems, or nuclear waste glass-ceramics where molybdate phase durability is paramount, CaMoO₄ offers a quantifiably lower dissolution rate than its Sr and Ba counterparts.

solubility product aqueous stability nuclear waste form corrosion inhibitor leaching

Electronic Band Gap: CaMoO₄ Occupies a Distinct Intermediate Position at 4.4 eV

The electronic band gap (Eg) of CaMoO₄, determined from experimental reflectivity spectra and first-principles calculations, is 4.4 eV [1]. This places CaMoO₄ in a distinct intermediate position within the MᴵᴵMoO₄ series: PbMoO₄ 3.3 eV, ZnMoO₄ 4.3 eV, CaMoO₄ 4.4 eV, SrMoO₄ 4.7 eV, and Li₂MoO₄ 4.9 eV. The 0.3 eV narrower band gap of CaMoO₄ relative to SrMoO₄ shifts the fundamental absorption edge to longer wavelengths (~282 nm for CaMoO₄ vs. ~264 nm for SrMoO₄). Additionally, the threshold for creation of separated charge carriers (electron–hole pairs) in CaMoO₄ lies 1.3–1.9 eV above the band gap energy, a feature shared with SrMoO₄ and ZnMoO₄ but absent in PbMoO₄ [1]. This specific electronic structure governs the scintillation efficiency, luminescence excitation spectra, and energy transfer dynamics to dopant ions.

band gap optical absorption edge scintillator luminescence excitation UV-Vis spectroscopy

Oxide-Ion Conductivity: CaMoO₄ Exhibits the Lowest Activation Energy and Highest Diffusivity in the Ca–Sr–Ba Series

The electrical conductivity of alkaline-earth molybdates, measured by AC impedance spectroscopy at 673–1073 K, reveals that CaMoO₄ possesses the lowest activation energy for oxide-ion conduction: Ea = 1.29 ± 0.01 eV, compared to 1.33 ± 0.01 eV for SrMoO₄ and 1.31 ± 0.01 eV for BaMoO₄ [1]. The corresponding oxide-ion diffusion coefficient (D) for CaMoO₄ ranges from 9.48×10⁻¹⁴ to 3.32×10⁻¹⁰ cm²·s⁻¹ over 673–1073 K, which is systematically higher than the ranges for SrMoO₄ (5.86×10⁻¹⁴–2.50×10⁻¹⁰ cm²·s⁻¹) and BaMoO₄ (3.46×10⁻¹⁴–1.22×10⁻¹⁰ cm²·s⁻¹) [1]. At the upper temperature limit (1073 K), CaMoO₄'s D value is approximately 1.33× higher than SrMoO₄ and 2.72× higher than BaMoO₄. The mean thermal expansion coefficients for the series span 9.38–12.96×10⁻⁶ K⁻¹ (305–1005 K), with CaMoO₄ at the higher end of this range, consistent with the trend of decreasing bond strength from CaMoO₄ to BaMoO₄ [1].

oxide-ion conductor solid electrolyte AC impedance activation energy diffusion coefficient

Thermal Conductivity: CaMoO₄ Room-Temperature Value of 3.9 W·m⁻¹·K⁻¹ Surpasses SrMoO₄ and BaMoO₄

The room-temperature thermal conductivity of polycrystalline CaMoO₄, measured by the laser flash method, is 3.9 W·m⁻¹·K⁻¹ [1]. This value is reported to be higher than those of both BaMoO₄ and SrMoO₄ measured under comparable conditions [1]. The superior thermal conductivity of CaMoO₄ is attributed to its higher Debye temperature and stronger interatomic bonding within the scheelite lattice, as evidenced by the decreasing trend in thermal expansion and bond strength from CaMoO₄ to BaMoO₄ [2]. In comparison, CaWO₄—a closely related tungstate analog—exhibits a lower thermal conductivity of approximately 3.0 W·m⁻¹·K⁻¹ (30 mW/cm·°C) versus CaMoO₄'s 3.9 W·m⁻¹·K⁻¹ (39 mW/cm·°C) [3]. For context, sodium molybdate (Na₂MoO₄), being water-soluble and non-refractory, is entirely unsuitable for solid-state thermal management applications.

thermal conductivity laser host heat dissipation scintillator crystal phonon transport

Catalytic Activity in Acrolein Oxidation: CaMoO₄ Offers a Distinct Selectivity-Activity Profile Among Group 2 Molybdates

The catalytic properties of group 2 metal molybdates (Mg, Ca, Sr, Zn, Cd, Ba) were systematically investigated in acrolein oxidation [1]. At temperatures exceeding 370 °C, the activity series was established as: ZnMoO₄ > CaMoO₄ > MgMoO₄ > SrMoO₄ (with BaMoO₄ and CdMoO₄ exhibiting a sharp activity decline). Importantly, the selectivity series for acrylic acid formation followed a different order: MgMoO₄ > ZnMoO₄ > CaMoO₄, while the deep oxidation product series was: SrMoO₄ > CaMoO₄ > MgMoO₄ > ZnMoO₄ [1]. This places CaMoO₄ in a unique intermediate position—it combines the second-highest overall activity (after ZnMoO₄) with moderate acrylic acid selectivity and intermediate deep oxidation propensity. This profile is distinct from both the high-activity/lower-selectivity ZnMoO₄ and the high-selectivity/lower-activity MgMoO₄, offering a balanced activity-selectivity trade-off not achievable with either extreme.

selective oxidation acrolein acrylic acid heterogeneous catalysis metal molybdate catalyst

Calcium Molybdate Application Scenarios: Evidence-Driven Selection Guide


Nuclear Waste Immobilization: Glass-Ceramic Matrices Requiring Low Molybdate Solubility

In borosilicate glass-ceramics designed for high-level nuclear waste immobilization, the formation of water-soluble 'yellow phase' molybdates during cooling compromises long-term leach resistance. CaMoO₄'s Ksp of 3.16×10⁻⁹—82-fold lower than SrMoO₄ (2.58×10⁻⁷)—makes it the preferred durable molybdate phase. When calcium is present in the waste glass formulation, CaMoO₄ precipitates as a stable crystalline phase within the glass matrix, resisting groundwater leaching over geological timescales. Procurement specifications for nuclear waste form precursors should therefore specify CaMoO₄ over SrMoO₄ or Na₂MoO₄ to ensure compliance with repository leach-rate acceptance criteria. [1]

Cryogenic Scintillation Detectors: Neutrinoless Double-Beta Decay Search Experiments

CaMoO₄ single crystals are employed as cryogenic scintillating bolometers for rare-event searches, including neutrinoless double-beta decay experiments. The compound's band gap of 4.4 eV, combined with its high density (4.35 g/cm³) and intrinsic radiopurity achievable through purification of raw materials, provides a distinct scintillation response with a green emission peak at ~520 nm and a light yield of ~3000 photons/MeV at room temperature. The intermediate band gap of CaMoO₄ (between ZnMoO₄ at 4.3 eV and SrMoO₄ at 4.7 eV) determines the wavelength of intrinsic luminescence and the efficiency of energy transfer to the bolometric readout. Selection of CaMoO₄ over SrMoO₄ or ZnMoO₄ for these experiments depends on the specific balance of light yield, decay time, and isotopic enrichment feasibility (⁴⁸Ca for ββ decay). [2]

High-Temperature Solid-State Electrolytes and Oxygen Sensors

For oxide-ion conducting electrolytes operating at 673–1073 K, CaMoO₄ delivers the lowest activation energy (1.29 eV) and highest diffusion coefficient among the Ca–Sr–Ba molybdate series. At 1073 K, the oxide-ion diffusivity of CaMoO₄ reaches 3.32×10⁻¹⁰ cm²·s⁻¹—33% higher than SrMoO₄ and 172% higher than BaMoO₄. This translates to higher ionic conductivity at a given temperature, enabling lower operating temperatures for oxygen sensors, solid-oxide fuel cell components, or electrochemical permeation membranes. When procuring molybdate-based ionic conductors, CaMoO₄ should be prioritized over SrMoO₄ or BaMoO₄ where minimizing resistive losses is a design constraint. [3]

High-Thermal-Load Laser Host and Scintillator Components

In solid-state laser hosts and high-flux X-ray/gamma-ray scintillation detectors, thermal management is critical to prevent performance degradation. CaMoO₄'s thermal conductivity of 3.9 W·m⁻¹·K⁻¹ at room temperature—superior to both SrMoO₄ and BaMoO₄, and approximately 30% higher than CaWO₄—enables more efficient heat dissipation under continuous-wave or high-repetition-rate excitation. This property is particularly relevant for CaMoO₄ crystals doped with rare-earth ions (e.g., Nd³⁺, Tm³⁺) for laser emission, where thermal lensing and fracture risk scale inversely with thermal conductivity. Procurement specifications for high-power optical components should therefore specify CaMoO₄ over SrMoO₄ or BaMoO₄ when thermal load is a known operational parameter. [4]

Technical Documentation Hub

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